Insulin lispro - 133107-64-9

Insulin lispro

Catalog Number: EVT-355426
CAS Number: 133107-64-9
Molecular Formula: C257H383N65O77S6
Molecular Weight: 5814 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Insulin lispro is a rapid-acting insulin analog, structurally similar to human insulin but with a modified amino acid sequence. [, , , , , ] It is a synthetic peptide hormone produced through recombinant DNA technology. [, , , ] Insulin lispro serves as a valuable tool in scientific research, particularly in understanding glucose metabolism, insulin action, and diabetes management. [, , , , , , ]

Future Directions
  • Developing Ultra-Rapid Insulin Analogs: Investigating new insulin analogs with even faster onset and shorter duration of action than insulin lispro, potentially achieving near-physiological insulin profiles. [, ]
  • Improving Insulin Delivery Systems: Exploring novel delivery methods for insulin lispro, including inhaled insulin formulations and closed-loop insulin delivery systems that automatically adjust insulin delivery based on real-time glucose monitoring. [, ]
  • Personalizing Insulin Therapy: Developing algorithms and strategies for personalizing insulin lispro therapy based on individual patient characteristics and lifestyle factors to optimize glycemic control and minimize the risk of hypoglycemia. [, ]
  • Investigating Long-Term Effects: Conducting long-term studies to assess the safety and efficacy of insulin lispro in diverse populations, including children, pregnant women, and individuals with renal impairment. [, , ]

Insulin Aspart

Compound Description: Insulin aspart (NovoRapid) is another rapid-acting insulin analog created by replacing the amino acid proline at position B28 of human insulin with aspartic acid []. This substitution reduces the molecule's tendency to self-associate, leading to a faster absorption rate and shorter duration of action compared to regular human insulin [].

Relevance: Insulin aspart shares a similar pharmacologic profile with insulin lispro, both being rapid-acting insulin analogs used for mealtime glucose control. Studies have investigated both analogs in continuous subcutaneous insulin infusion (CSII) therapy for type 2 diabetes and found comparable efficacy and safety profiles []. Both compounds offer faster onset and shorter duration of action compared to regular human insulin, making them suitable for mealtime glucose management.

Insulin Lispro Protamine Suspension

Compound Description: Insulin lispro protamine suspension is an intermediate-acting insulin formulation that combines insulin lispro with protamine [, ]. The addition of protamine, a protein that delays insulin absorption, extends the duration of action of insulin lispro.

Relevance: Insulin lispro protamine suspension offers an extended duration of action compared to insulin lispro alone, making it suitable for providing basal insulin coverage. This compound is often used in pre-mixed formulations with insulin lispro to provide both mealtime and basal insulin coverage [, , ].

Neutral Protamine Lispro (NPL)

Compound Description: Neutral protamine lispro (NPL) is an intermediate-acting insulin formulation that combines insulin lispro with protamine in a specific ratio to achieve a desired pharmacokinetic profile [].

Relevance: Similar to insulin lispro protamine suspension, NPL provides an extended duration of action compared to insulin lispro alone. NPL is commonly used in pre-mixed formulations with insulin lispro to provide both mealtime and basal insulin coverage. Studies have shown that insulin lispro/NPL mixtures demonstrate better postprandial glucose control and a potentially lower risk of hypoglycemia compared to human insulin mixtures [].

Regular Human Insulin

Compound Description: Regular human insulin is a short-acting insulin formulation that is chemically identical to the insulin produced by the human pancreas [, , , , , , , , , ]. It is commonly used for mealtime glucose control but has a slower onset and longer duration of action compared to rapid-acting insulin analogs like insulin lispro and insulin aspart.

Insulin Glargine

Compound Description: Insulin glargine is a long-acting insulin analog designed to provide a consistent, peakless basal insulin level over 24 hours [, ]. It is commonly used in combination with mealtime insulin to achieve optimal blood glucose control in individuals with diabetes.

Relevance: Insulin glargine is often used as the basal insulin component in treatment regimens that also include insulin lispro as the mealtime insulin component [, ]. This combination allows for flexible meal times and improved postprandial glucose control provided by insulin lispro, while insulin glargine ensures a stable basal insulin level throughout the day.

Ultra-Rapid Insulin Lispro (URLi)

Compound Description: Ultra-rapid insulin lispro (URLi) is a novel formulation of insulin lispro designed for an even faster onset of action compared to standard insulin lispro []. This is achieved through the addition of excipients that enhance the absorption of insulin lispro.

Hoechst 21 PH Insulin

Compound Description: Hoechst 21 PH insulin is a type of human insulin formulation specifically designed for use in implantable insulin pumps []. This formulation aims to enhance insulin stability at body temperature, reducing the risk of insulin precipitation and aggregation within the pump and infusion set.

Relevance: While not directly structurally related to insulin lispro, Hoechst 21 PH insulin highlights the importance of insulin stability for continuous insulin delivery methods, including continuous subcutaneous insulin infusion (CSII), a delivery method commonly employed with insulin lispro [, ]. This comparison emphasizes the ongoing research and development efforts to optimize insulin formulations for different delivery systems and achieve optimal therapeutic outcomes.

Source and Classification

Insulin lispro is classified as a recombinant DNA-derived insulin analog. It is synthesized from a genetically modified strain of Escherichia coli, which has been altered to produce the insulin lispro protein. This compound differs from human insulin by the inversion of the amino acids proline and lysine at positions B28 and B29 on the B-chain of the insulin molecule. This modification enhances its pharmacokinetic properties, allowing for faster absorption and action compared to regular human insulin .

Synthesis Analysis

Insulin lispro is synthesized through a multi-step process involving genetic engineering and fermentation:

  1. Gene Cloning: The gene encoding insulin lispro is inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into a non-pathogenic strain of Escherichia coli (K-12), which allows for the expression of the insulin lispro protein.
  3. Fermentation: The transformed bacteria are cultured in controlled conditions to produce insulin lispro.
  4. Purification: The crude extract undergoes several purification steps, including chromatographic techniques to remove impurities such as host cell proteins and endotoxins.
  5. Crystallization: The purified product is crystallized as zinc-insulin lispro, which is then formulated into the final pharmaceutical product .

This process ensures high purity and efficacy while minimizing contamination risks associated with biological materials.

Molecular Structure Analysis

The molecular structure of insulin lispro consists of 47 amino acids, with a molecular weight of approximately 5,733 Da. The primary structural modification involves the substitution of proline (B28) and lysine (B29) in human insulin. This alteration leads to a monomeric form in solution, facilitating rapid absorption upon subcutaneous administration .

Key Structural Features:

  • Amino Acid Sequence: Identical to human insulin except for the B28 and B29 positions.
  • Disulfide Bonds: Three disulfide bridges stabilize the molecule's structure, similar to native insulin.
Chemical Reactions Analysis

Insulin lispro undergoes various chemical reactions during its synthesis and when it interacts with biological systems:

  1. Formation of Disulfide Bonds: During synthesis, proper folding involves the formation of disulfide bonds between cysteine residues.
  2. Enzymatic Reactions: In vivo, insulin lispro binds to its receptor on target cells, triggering a cascade of metabolic reactions that facilitate glucose uptake and utilization.
  3. Degradation Pathways: Insulin lispro is primarily metabolized by the liver and kidneys through proteolytic cleavage, leading to inactive fragments that are excreted .
Mechanism of Action

Insulin lispro exerts its effects by binding to specific glycoprotein receptors on the surfaces of target tissues such as muscle, fat, and liver cells. This binding initiates several key metabolic processes:

  • Glucose Uptake: Insulin facilitates cellular uptake of glucose by promoting translocation of glucose transporter proteins to the cell membrane.
  • Lipid Metabolism: In adipose tissue, it enhances lipogenesis while inhibiting lipolysis.
  • Protein Synthesis: In skeletal muscle, insulin promotes amino acid uptake and protein synthesis .

The rapid onset (15-30 minutes) and short duration (approximately 5 hours) of action make it ideal for managing blood glucose levels around meal times.

Physical and Chemical Properties Analysis

Insulin lispro possesses specific physical and chemical properties that contribute to its effectiveness:

  • Solubility: Highly soluble in aqueous solutions due to its monomeric form.
  • Stability: Formulated with stabilizers such as m-Cresol to prevent degradation during storage.
  • pH Range: Typically formulated at a pH around 7.0 to maintain stability .

Pharmacokinetic Properties:

  • Bioavailability: Ranges from 55% to 77% following subcutaneous injection.
  • Volume of Distribution: Inversely related to dosage; lower doses exhibit higher volumes .
Applications

Insulin lispro is primarily used in clinical settings for:

  • Diabetes Management: Effective for both type 1 and type 2 diabetes patients requiring rapid control over postprandial blood glucose levels.
  • Continuous Glucose Monitoring Systems: Used in conjunction with advanced diabetes management technologies for real-time glucose regulation.
  • Research Applications: Investigated for its pharmacokinetic properties and potential formulations that enhance absorption rates further .

Properties

CAS Number

133107-64-9

Product Name

Insulin lispro

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C257H383N65O77S6

Molecular Weight

5814 g/mol

InChI

InChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1

InChI Key

AIRYAONNMGRCGJ-FHFVDXKLSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N

Synonyms

28(B)-Lys-29(B)-Pro-insulin
28(B)-lysine-29(B)-prolineinsulin
Humalog
Humalog Kwikpen
insulin LISPRO
insulin, Lys(28B)-Pro(29B)-
insulin, lysyl(28B)-prolyl(28B)-
Kwikpen, Humalog
lispro
Lispro, Insulin
LYSPRO

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.